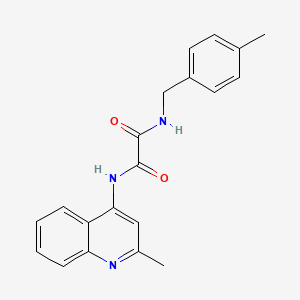

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

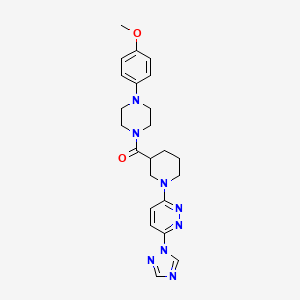

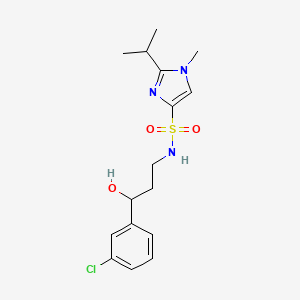

“N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide” is a compound that contains a quinoxaline moiety and a piperidine ring . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . The piperidine ring is a common structure in a variety of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” includes a quinoxaline moiety and a piperidine ring . Quinoxaline is a nitrogen-containing heterocyclic compound . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found in the retrieved papers, quinoxaline derivatives have been known to undergo various intra- and intermolecular reactions . Similarly, piperidine derivatives have been involved in various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications

Alpha 1-Adrenoceptor Antagonists

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide derivatives have been identified as alpha 1-adrenoceptor (AR) subtype-selective antagonists, showing promise in the development of treatments targeting the human lower urinary tract. Functional in vitro screenings have demonstrated that these compounds possess nanomolar affinity at the alpha 1-AR subtype prevalent in the human lower urinary tract, displaying significant selectivity over other AR subtypes. This specificity is achieved through careful manipulation of the compound's arylpiperazine portion and heteroaryl carboxamide side, making them a potential therapeutic option for disorders related to urinary tract function (Elworthy et al., 1997).

Muscarinic Receptor Antagonists and β2-Adrenoceptor Agonists

Compounds containing the this compound structure, such as THRX-198321, demonstrate a unique dual-functionality as muscarinic acetylcholine receptor (mAChR) antagonists and β2-adrenoceptor (β2AR) agonists. These bifunctional molecules exhibit high affinity for both mAChR and β2AR, showing potent antagonist and agonist activities, respectively. The ability to bind in a bimodal and multivalent manner to these receptors suggests a novel approach for the development of therapeutics aimed at treating respiratory diseases by combining bronchodilator and anti-secretory effects within a single molecule (Steinfeld et al., 2011).

Soluble Epoxide Hydrolase Inhibitors

The structural motif of this compound has been explored in the design of soluble epoxide hydrolase (sEH) inhibitors. These inhibitors, identified through high-throughput screening and lead optimization, exhibit potent inhibitory activity and selectivity towards sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs play a significant role in regulating blood pressure, inflammation, and pain, positioning sEH inhibitors as potential therapeutic agents for cardiovascular and inflammatory diseases. One such compound, demonstrating robust in vivo target engagement and effects on a serum biomarker related to linoleic acid epoxide, highlights the potential of this class of compounds for further investigation in various disease models (Thalji et al., 2013).

CFTR Potentiators

The core structure of this compound has also been integrated into molecules targeting cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically to enhance the function of mutated CFTR forms. One such molecule, ivacaftor, has emerged from extensive medicinal chemistry efforts as a potent CFTR potentiator, approved by the FDA for treating cystic fibrosis patients with specific CFTR gene mutations. This marks a significant advancement in the treatment options available for cystic fibrosis, offering personalized medicine based on genetic profiling (Hadida et al., 2014).

properties

IUPAC Name |

N-phenyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h1-9,14,16H,10-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALSNDLERPTEAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2642956.png)

![2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B2642965.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2642970.png)

![1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2642973.png)